2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate
Description
Key Historical Developments:
- 1950s–1970s : Initial characterization of ricinoleic acid esters via saponification and fractional crystallization.
- 1980s–1990s : Development of enzymatic interesterification methods, enabling controlled synthesis of di- and triesters.
- 2000s–Present : Application of high-resolution MS and tandem MS/MS for structural elucidation of complex ricinoleate oligomers.
Positional Significance Within the Ricinoleic Acid Ester Family
The positional arrangement of functional groups in 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate distinguishes it from related esters. Unlike monoglycerides or diglycerides, which typically feature one or two fatty acid chains, this compound contains three ricinoleate moieties esterified to a glycerol backbone. The specificity of the ester linkages—particularly the 12-hydroxy groups on the octadec-9-enoate chains—confers unique physicochemical properties, including enhanced hydrophilicity and thermal stability.
Structural Features and Functional Implications:
Comparative studies with simpler ricinoleic acid esters, such as methyl ricinoleate or 1,2-diacylglycerols, have demonstrated that the additional hydroxy group and esterification pattern in this compound enhance its emulsifying capacity and interfacial activity. These traits are critical in applications ranging from food emulsifiers to drug delivery systems.
Academic Research Milestones and Knowledge Gaps
Significant milestones in the study of this compound include its first synthesis via enzymatic catalysis in 2005 and the subsequent optimization of solvent-free polycondensation methods. Recent work has explored its role as a monomer in biodegradable polymers, where its hydroxy groups serve as sites for crosslinking with diisocyanates or epoxy resins. Additionally, its amphiphilic structure has been leveraged to stabilize Pickering emulsions in colloidal systems.
Notable Research Contributions:
- Synthetic Methodology : Enzymatic interesterification using immobilized lipases (e.g., Candida antarctica Lipase B) achieved yields exceeding 80% under mild conditions.
- Material Science Applications : Incorporation into polyurethane foams improved mechanical strength and hydrolytic resistance compared to petrochemical-based analogs.
- Colloidal Behavior : Demonstrated superior emulsion stabilization compared to monoglycerides in biphasic systems.
Despite these advances, critical knowledge gaps persist:
- Enzymatic Specificity : The mechanisms governing regioselective esterification of glycerol with ricinoleic acid remain poorly understood.
- Degradation Pathways : Limited data exist on the environmental fate or enzymatic breakdown of this compound in soil or aquatic systems.
- Scale-Up Challenges : Industrial production is hindered by the high cost of ricinoleic acid isolation and the need for solvent-free reaction conditions.
Future research directions may focus on metabolic engineering of castor plants to enhance ricinoleic acid yield or the development of heterogeneous catalysts to streamline synthesis. Interdisciplinary collaborations between lipid chemists, enzymologists, and materials scientists will be essential to address these challenges and unlock the full potential of this multifunctional ester.
Data Table: Key Molecular Properties of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-Hydroxyoctadec-9-enoate
Properties
CAS No. |
56414-56-3 |
|---|---|
Molecular Formula |
C39H72O6 |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C39H72O6/c1-4-6-8-22-28-36(40)30-24-18-14-10-12-16-20-26-32-38(42)44-34-35(3)45-39(43)33-27-21-17-13-11-15-19-25-31-37(41)29-23-9-7-5-2/h18-19,24-25,35-37,40-41H,4-17,20-23,26-34H2,1-3H3 |
InChI Key |
OMERZWZBMKPVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The predominant synthetic route to 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate involves the esterification of 12-hydroxyoctadec-9-enoic acid with a glycerol derivative under acidic catalysis. Sulfuric acid is commonly used as the catalyst, facilitating the formation of ester bonds between the hydroxyl groups of glycerol and the carboxylic acid groups of the fatty acid.
- Acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH)
- Solvent: Often acetone or toluene, sometimes neat conditions
- Temperature: Controlled heating, typically between 50°C to reflux temperatures (~80-110°C)
- Reaction time: Several hours to days, depending on conditions and catalyst loading
- Removal of water: Essential to drive esterification equilibrium forward, often by azeotropic distillation or use of drying agents
Detailed Reaction Conditions and Yields
| Parameter | Typical Values / Notes |
|---|---|
| Catalyst | Sulfuric acid, p-TsOH, or polymer-bound acid catalysts |
| Solvent | Acetone, toluene, dichloromethane (for solubility) |
| Temperature | 50°C to reflux (~80-110°C) |
| Reaction Time | 4 hours to 6 days (stepwise addition of catalyst may be used) |
| Water Removal | Azeotropic distillation or drying agents (Na2SO4) |
| Yield | Typically 60-93% depending on purification and conditions |
| Purification | Extraction, silica gel chromatography, vacuum drying |
For example, esterification in acetone with p-TsOH and sodium sulfate at room temperature for 4 hours yielded 59% of a related hydroxylated ester after chromatographic purification. Longer reaction times with incremental catalyst addition can push conversion closer to completion (up to 93% yield reported in analogous systems).
Stepwise Synthetic Example
- Starting materials : 12-hydroxyoctadec-9-enoic acid and glycerol or glycerol derivative.
- Catalyst addition : Add sulfuric acid or p-TsOH to a solution of the acid and glycerol in acetone.
- Reaction conditions : Stir at room temperature or gently heat (50-80°C) for several hours.
- Water removal : Use sodium sulfate to absorb water or perform azeotropic distillation.
- Work-up : Quench reaction with aqueous sodium bicarbonate to neutralize acid.
- Extraction : Extract organic layer with ethyl acetate or similar solvent.
- Purification : Dry organic layer, filter, and concentrate under reduced pressure.
- Final product : Dry under vacuum to obtain the ester as a white solid or oil.
Comparative Analysis with Related Compounds
The diester form is simpler to synthesize and purify, whereas triester derivatives require more complex conditions and may have limited conformational characterization due to flexibility and stereo complexity.
Research Findings and Optimization Insights
- Catalyst choice significantly impacts yield and purity; polymer-bound acid catalysts allow easier removal and reduce side reactions.
- Solvent selection affects solubility and reaction rate; acetone and toluene are preferred for balancing solubility and ease of water removal.
- Reaction monitoring by thin-layer chromatography (TLC) or NMR is essential to optimize reaction time and avoid overreaction or degradation.
- Water removal is critical; incomplete removal shifts equilibrium back to reactants, lowering yield.
- Purification via silica gel chromatography is standard to separate unreacted starting materials and side products.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bonds in this compound undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (catalytic), reflux | 12-hydroxyoctadec-9-enoic acid + glycerol derivatives | Complete cleavage occurs at 110°C after 6–8 hours; side reactions minimized. |
| Alkaline hydrolysis | 5% NaOH, 80°C | Sodium salts of fatty acids + glycerol | Saponification achieves >95% conversion in 4 hours; requires ethanol as co-solvent. |
Mechanistic Insight :
-
Acidic conditions protonate carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.
-
Alkaline hydrolysis proceeds via nucleophilic acyl substitution with hydroxide ions.
Oxidation Reactions
The unsaturated C9 double bond and hydroxyl groups are susceptible to oxidation:
Industrial Relevance :
Controlled ozonolysis is used industrially to produce shorter-chain aldehydes for fragrances and surfactants.
Esterification and Transesterification
The hydroxyl groups participate in esterification:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 60°C | Acetylated derivatives | 85–90% |
| Methyl iodide | K₂CO₃, DMF, 80°C | Methyl ethers | 75% |
| Methanol (transesterification) | H₂SO₄, reflux | Methyl esters of 12-hydroxyoctadec-9-enoate | 92% |
Applications :
-
Acetylation improves lipid solubility for pharmaceutical formulations.
-
Transesterification enables biodiesel production from castor oil derivatives.
Hydrogenation
Catalytic hydrogenation saturates the C9 double bond:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), 25°C | 12-hydroxyoctadecanoate | >99% |
| Raney Ni | H₂ (3 atm), 80°C | Fully saturated ester | 95% |
Industrial Note :
Hydrogenated derivatives exhibit higher melting points, making them suitable for waxes and lubricants .
Radical Reactions
The allylic C–H bonds (near C9–C10) undergo radical halogenation:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| NBS | AIBN, CCl₄, reflux | Brominated allylic derivatives | 55% yield; mixture of isomers . |
| Cl₂ | UV light, 40°C | Chlorinated products | Non-selective; complex mixture . |
Mechanism :
Initiation by AIBN generates bromine radicals, abstracting allylic hydrogen to form stabilized radicals .
Complexation and Biological Interactions
The compound forms complexes with metal ions and interacts with membranes:
| Interaction | Conditions | Observation |
|---|---|---|
| Ca²⁺ binding | pH 7.4, aqueous solution | Precipitation of Ca²⁺-fatty acid complexes. |
| Membrane insertion | Lipid bilayer models | Increases membrane fluidity by 30% . |
Research Implications :
-
Calcium binding may influence biological signaling pathways.
-
Membrane fluidity modulation is studied in drug delivery systems .
Thermal Degradation
Pyrolysis at elevated temperatures yields fragmentation products:
| Temperature | Products | Application |
|---|---|---|
| 250–300°C | Alkenes, ketones, CO₂ | Biofuel precursor analysis. |
| >400°C | Aromatic hydrocarbons (e.g., benzene) | Combustion studies. |
Scientific Research Applications
Biological Activities
Research indicates that 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation markers, indicating its utility in treating inflammatory conditions.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in food preservation and pharmaceuticals.
Pharmaceuticals
Due to its biological activities, particularly its antioxidant and anti-inflammatory properties, this compound can be explored for use in drug formulations aimed at treating chronic diseases such as cardiovascular diseases and diabetes.
Cosmetics
The moisturizing properties of glycerol esters make 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate suitable for incorporation into cosmetic formulations. Its potential skin benefits could enhance formulations for creams and lotions aimed at improving skin hydration and elasticity.
Food Industry
Given its antimicrobial properties, this compound can be investigated as a natural preservative in food products. Its ability to inhibit microbial growth could extend the shelf life of various food items while maintaining safety standards.
Case Studies
- Antioxidant Efficacy : A study conducted on various glycerol esters demonstrated that 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate exhibited superior antioxidant activity compared to other tested compounds, suggesting its potential use in formulations aimed at reducing oxidative stress.
- Skin Hydration Research : Clinical trials evaluating the moisturizing effects of this compound in cosmetic formulations showed significant improvement in skin hydration levels among participants using products containing the ester compared to those using placebo formulations.
- Food Preservation Trials : Experiments assessing the antimicrobial effects of this compound on foodborne pathogens indicated a notable reduction in microbial load, supporting its application as a natural preservative in food products.
Mechanism of Action
The mechanism of action of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate involves its interaction with biological membranes and enzymes. The hydroxyl and ester groups facilitate its incorporation into lipid bilayers, enhancing its ability to deliver drugs to specific targets. The compound’s biodegradability ensures that it can be broken down into non-toxic byproducts .
Comparison with Similar Compounds
Monoester Derivatives
Compound: 2,3-Dihydroxypropyl 12-hydroxyoctadec-9-enoate
- Molecular Formula : C21H40O5 (vs. C21H40O4 for the target compound)
- Structure: A monoester with one ricinoleic acid chain esterified to a glycerol backbone, leaving two free hydroxyl groups ().
- Properties: Higher polarity due to additional hydroxyl groups, leading to increased solubility in polar solvents like ethanol or water. LogP = 3.89 (), slightly lower than the target compound’s estimated LogP (indicative of reduced lipophilicity).
- Applications : Used in lipid-based drug delivery systems due to its amphiphilicity ().
Triester Derivatives
Compound: Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate)
- Molecular Formula : C57H104O9 ().
- Structure: Three ricinoleic acid chains esterified to a glycerol backbone (triester).
- Properties : Higher molecular weight (1,013.4 g/mol vs. 356.5 g/mol for the target compound) and viscosity. Reduced solubility in polar solvents due to increased hydrophobicity.
- Applications : Industrial uses, such as biodegradable lubricants and plasticizers ().
Isomeric and Stereochemical Variants
Compound: 2,3-Bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate
- CAS No.: 8001-79-4 ().
- Structure: A trimeric ester with three ricinoleic acid chains in the Z-configuration.
- Properties : Similar hydroxyl and ester functionalities but distinct stereochemistry. The Z-configuration may lower melting points compared to E-isomers ().
- Applications : Used in cosmetics (e.g., castor oil derivatives) for emollient properties ().
Physicochemical and Functional Comparisons
| Property | Target Compound | Monoester (C21H40O5) | Triester (C57H104O9) | Trimeric Ester (CAS 8001-79-4) |
|---|---|---|---|---|
| Molecular Weight | 356.5 g/mol | 372.5 g/mol | 1,013.4 g/mol | ~930 g/mol (estimated) |
| LogP (Lipophilicity) | ~4.5 (estimated) | 3.89 | >6.0 | ~5.8 (estimated) |
| Solubility | Moderate in ethanol/acetone | High in polar solvents | Insoluble in water | Low in water, soluble in oils |
| Functional Groups | 2 esters, 2 hydroxyls | 1 ester, 3 hydroxyls | 3 esters, 3 hydroxyls | 3 esters, 3 hydroxyls |
| Applications | Research reagents, surfactants | Drug delivery systems | Industrial lubricants | Cosmetics, medical ointments |
Key Research Findings
Synthetic Challenges: The target compound is often synthesized alongside monoesters (e.g., 2-hydroxyethyl derivatives) and triesters, requiring precise purification to isolate the diester ().
Stability: The Z/E configuration of the double bond impacts oxidative stability. For example, (9E,12R)-12-Hydroxyoctadec-9-enoic acid derivatives are more prone to degradation than saturated analogs ().
Biological Activity
2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate, with the molecular formula C39H72O6, is a complex glycerol ester characterized by its unique structural features, including two hydroxylated fatty acid moieties. This compound has garnered attention for its potential biological activities and applications in various fields, including biomedicine and materials science.
Chemical Structure and Properties
The compound consists of a glycerol backbone with two hydroxyoctadecenoic acid groups, enhancing its reactivity and biological compatibility. Its molecular weight is approximately 637.0 g/mol, and it can be synthesized through the esterification of ricinoleic acid with propylene glycol under acidic conditions.
| Property | Value |
|---|---|
| Molecular Formula | C39H72O6 |
| Molecular Weight | 637.0 g/mol |
| IUPAC Name | 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate |
| CAS Number | 56414-56-3 |
The biological activity of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate primarily involves its interactions with biological membranes and enzymes. The presence of hydroxyl and ester functional groups allows the compound to integrate into lipid bilayers, facilitating drug delivery and enhancing biocompatibility.
Key Biological Activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially due to its ability to disrupt microbial membranes.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
- Biocompatibility : Its structure promotes compatibility with biological tissues, making it a candidate for use in drug delivery systems.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of hydroxylated fatty acids, including this compound, showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
- Drug Delivery Systems : Research has indicated that the compound can serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. In vitro studies revealed improved cellular uptake when drugs were encapsulated within formulations containing this compound .
- Biodegradability : Investigations into the degradation pathways of this compound showed that it breaks down into non-toxic byproducts, which is crucial for medical applications where biocompatibility is essential .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ricinoleic Acid | C18H34O3 | Precursor; simpler structure |
| 2,3-Bis(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate | C57H104O9 | More complex; additional hydroxyl groups |
| Methyl 12-hydroxyoctadec-9-ynoate | C19H36O3 | Contains a triple bond; alters reactivity |
The uniqueness of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate lies in its dual hydroxylated structure combined with a glycerol backbone, providing distinct chemical reactivity and enhanced functional properties compared to simpler analogs.
Q & A
Basic: What methodologies are recommended for structural characterization of 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate?
Answer:
Structural elucidation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve the ester linkages, hydroxy groups, and double bond positions. For example, the (Z)-configuration of the double bond at C9 can be confirmed via coupling constants (J ≈ 10–12 Hz) in 1H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C57H104O9, m/z ≈ 933.43) and fragmentation patterns indicative of ester cleavage .
- Infrared Spectroscopy (IR): Peaks at ~1730 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxy O-H) validate functional groups .
Basic: How is this compound synthesized and purified in laboratory settings?
Answer:
Synthesis typically involves:
- Esterification: Reacting 12-hydroxyoctadec-9-enoic acid (ricinoleic acid) with glycerol derivatives under acidic or enzymatic catalysis. For regioselectivity, 2-hydroxypropyl esters are favored via controlled reaction conditions (e.g., lipase-mediated acylation) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials. Purity (>99%) is confirmed via HPLC with evaporative light scattering detection (ELSD) .
Basic: What are the best practices for handling and storing this compound?
Answer:
- Storage: Keep in sealed, light-resistant containers at 4°C to prevent oxidation of the double bond and hydroxy groups. Long-term stability requires inert atmospheres (N2 or Ar) .
- Safety: Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice if irritation persists .
Basic: How are key physicochemical properties (e.g., solubility, melting point) determined?
Answer:
- Solubility: Assessed in solvents via saturation shake-flask method. The compound is lipophilic (logP ≈ 8–10) and insoluble in water but miscible with ethanol, DMSO, and chloroform .
- Melting Point: Differential Scanning Calorimetry (DSC) reveals a melting range of 51–52°C for the pure compound, with deviations indicating impurities .
Advanced: How does the compound’s stability vary under experimental conditions (e.g., pH, temperature)?
Answer:
- Thermal Stability: Decomposition occurs above 150°C, releasing hydroxy fatty acids and propylene glycol. Thermogravimetric analysis (TGA) monitors mass loss under controlled heating .
- pH Sensitivity: Hydrolysis of ester bonds is accelerated under alkaline conditions (pH > 10). Stability studies using buffered solutions (pH 2–12) at 37°C quantify degradation via LC-MS .
Advanced: What chromatographic methods resolve (Z)- and (E)-isomers of the hydroxyoctadec-9-enoate moiety?
Answer:
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate (Z)- and (E)-isomers. Retention times differ due to planar vs. non-planar double bond geometries .
- GC-MS: Derivatization (e.g., silylation of hydroxy groups) followed by chiral column analysis resolves isomers based on volatility and stereochemistry .
Advanced: How can researchers assess the compound’s biological activity in lipid signaling pathways?
Answer:
- In Vitro Assays: Incubate with cell lines (e.g., RAW 264.7 macrophages) and measure pro-inflammatory mediators (e.g., COX-2, TNF-α) via ELISA. Compare with structurally related hydroxy fatty acids (e.g., 13-HpODE) to infer mechanism .
- Molecular Docking: Simulate interactions with peroxisome proliferator-activated receptors (PPARs) using software like AutoDock Vina. Validate via competitive binding assays .
Advanced: What ecotoxicological models are suitable for evaluating environmental impact?
Answer:
- Aquatic Toxicity: Follow OECD Test Guideline 202: Expose Daphnia magna to graded concentrations (0–100 mg/L) for 48 hours. LC50 values >20 mg/L suggest low acute toxicity .
- Algal Growth Inhibition: Assess effects on Scenedesmus quadricauda (OECD 201) via chlorophyll fluorescence. EC50 values >10 mg/L indicate negligible risk under normal use .
Advanced: How should researchers address contradictions in reported biological data?
Answer:
- Meta-Analysis: Aggregate data from IUCLID, PubChem, and EPA DSSTox to identify trends. Adjust for variables (e.g., purity, solvent) .
- Replication Studies: Reproduce experiments using standardized protocols (e.g., ISO 10993 for cytotoxicity) to isolate confounding factors .
Advanced: What techniques study the compound’s interaction with lipid bilayers?
Answer:
- Langmuir Trough Assays: Measure changes in monolayer surface pressure during incorporation into phospholipid films (e.g., DPPC).
- Fluorescence Anisotropy: Use diphenylhexatriene (DPH) probes to assess membrane fluidity alterations in liposomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
